molecular formula C34H67NO3 B14515068 N-(1-Hydroxy-3-oxooctadecan-2-YL)hexadecanamide CAS No. 63524-01-6

N-(1-Hydroxy-3-oxooctadecan-2-YL)hexadecanamide

Cat. No.: B14515068
CAS No.: 63524-01-6
M. Wt: 537.9 g/mol
InChI Key: KOBCXJLOSVLMFJ-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide is a chemical compound with the molecular formula C34H67NO3 It is known for its unique structure, which includes a hydroxy group, a keto group, and a long-chain amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide typically involves the reaction of hexadecanoic acid with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the amide bond. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications. Industrial production methods are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto group can produce a diol.

Scientific Research Applications

N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cell signaling pathways and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a bioactive compound.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the long-chain amide can interact with lipid membranes, influencing membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Dihydroxy-2-octadecanyl)hexadecanamide
  • N-[(2S)-1-Hydroxy-3-oxo-2-octadecanyl]hexadecanamide

Uniqueness

N-(1-Hydroxy-3-oxooctadecan-2-yl)hexadecanamide is unique due to its specific combination of functional groups and long-chain structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

63524-01-6

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-(1-hydroxy-3-oxooctadecan-2-yl)hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36H,3-31H2,1-2H3,(H,35,38)

InChI Key

KOBCXJLOSVLMFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)NC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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